4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Description
This compound belongs to the [1,2,4]triazolo[4,3-a]quinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:
- 4-Benzyl substitution: Enhances lipophilicity and may influence receptor binding .
- (4-Fluorobenzyl)thio group: The sulfur atom and fluorine substituent introduce electronic effects (e.g., electron-withdrawing) and modulate metabolic stability .
- N-Isopropyl carboxamide: Improves solubility and pharmacokinetic properties .
- 5-Oxo moiety: Stabilizes the 4,5-dihydroquinazoline ring, affecting tautomerism and reactivity .
Synthesis involves cyclization of hydrazine precursors with α-halogenated ketones, as seen in analogous triazoloquinazoline derivatives . Spectral data (IR, NMR) confirm the absence of thiol tautomers, favoring the thione form due to the lack of νS-H bands and presence of νC=S (~1250 cm⁻¹) .
Properties
IUPAC Name |
4-benzyl-1-[(4-fluorophenyl)methylsulfanyl]-5-oxo-N-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24FN5O2S/c1-17(2)29-24(34)20-10-13-22-23(14-20)33-26(32(25(22)35)15-18-6-4-3-5-7-18)30-31-27(33)36-16-19-8-11-21(28)12-9-19/h3-14,17H,15-16H2,1-2H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRDPYGGXIHFBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN=C(N23)SCC4=CC=C(C=C4)F)CC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
501.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-benzyl-1-((4-fluorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Physical Properties
| Property | Value |
|---|---|
| Molecular Formula | C27H24FN5O2S |
| Molecular Weight | 501.6 g/mol |
| CAS Number | 518048-02-7 |
The compound's biological activity primarily stems from its interaction with specific enzymes and receptors in various biological pathways. Research indicates that it may exhibit antimicrobial and anticancer properties, likely due to its ability to inhibit certain metabolic pathways essential for pathogen survival and tumor growth.
Antimicrobial Activity
Studies have shown that derivatives of the quinazoline scaffold possess significant antimicrobial properties. The specific compound has demonstrated effectiveness against a range of bacterial strains, particularly those resistant to conventional antibiotics. Its mechanism appears to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Activity
Preliminary studies indicate that this compound may induce apoptosis in cancer cells through the activation of intrinsic pathways. This is facilitated by the compound's ability to modulate signaling pathways such as the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation.
Study 1: Antimicrobial Efficacy
A study conducted on various bacterial strains revealed that the compound exhibited a minimum inhibitory concentration (MIC) of 16 µg/mL against Staphylococcus aureus and Escherichia coli. This suggests a potent antimicrobial effect that warrants further investigation into its potential as a therapeutic agent.
Study 2: Anticancer Potential
In vitro assays on human cancer cell lines demonstrated that the compound reduced cell viability by over 50% at concentrations ranging from 10 to 50 µM. Flow cytometry analysis indicated an increase in apoptotic cells, confirming its role in inducing programmed cell death.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Structural Variations and Key Features
Table 2: Physicochemical and Spectral Comparisons
Key Research Findings
Core Structure Impact: Quinazoline derivatives exhibit stronger π-π interactions with aromatic residues in enzyme active sites compared to quinoxaline analogs, as inferred from docking studies on related compounds .
Metabolic Stability : Bulkier substituents (e.g., tert-butyl in ) reduce cytochrome P450-mediated oxidation, whereas fluorinated analogs (target compound) resist dealkylation due to C-F bond strength .
Synthetic Feasibility: Alkylation with α-halogenated ketones (e.g., 2-bromo-4′-fluoroacetophenone) proceeds efficiently (~70% yield) for triazoloquinazolines but requires stringent base conditions to avoid N- vs. S-alkylation byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
